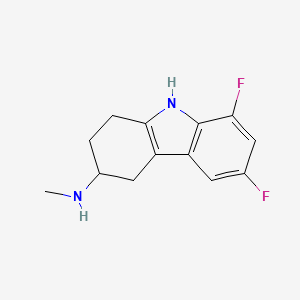

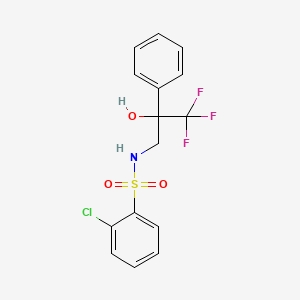

6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

説明

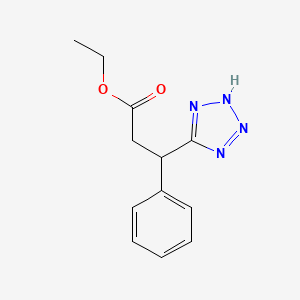

“6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” is a chemical compound with the CAS Number: 40594-20-5 . It has a molecular weight of 236.26 . The IUPAC name for this compound is N-(6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylamine .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H14F2N2/c1-16-8-2-3-12-9(6-8)10-4-7(14)5-11(15)13(10)17-12/h4-5,8,16-17H,2-3,6H2,1H3 . This code provides a standard way to encode the molecular structure using text.科学的研究の応用

Asymmetric Synthesis for HPV Treatment

Efficient asymmetric synthesis of N-substituted tetrahydro-1H-carbazol analogs, including ones similar to 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine, has been explored for potential treatments of human papillomavirus infections. This process features a key step of asymmetric reductive amination directed by chiral (phenyl)ethylamines, resulting in high stereo-selectivity (Boggs et al., 2007).

Catalyst Development in Asymmetric Reactions

Research has been conducted on using mixtures of ligands in Ir-catalyzed asymmetric reductive amination of tetrahydro-1H-carbazol-1-ones, like those structurally related to this compound. This approach enables one-pot synthesis of biologically active compounds in the tetrahydro-1H-carbazol-1-yl amine series, potentially valuable for pharmaceutical development (Lyubimov et al., 2015).

Photophysics of Carbazole Derivatives

The photophysical properties of compounds structurally related to this compound have been studied, revealing their sensitivity to solvent polarity. This research can guide the development of fluorescence-based sensors and other photonic applications (Ghosh et al., 2013).

Etherification and Amination Reactions

Studies have been conducted on the diastereoselective etherification and amination reactions of tetrahydro-1H-carbazoles. This research informs the synthesis of various 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles, which can be crucial for developing new chemical entities (Abualnaja et al., 2021).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

特性

IUPAC Name |

6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2/c1-16-8-2-3-12-9(6-8)10-4-7(14)5-11(15)13(10)17-12/h4-5,8,16-17H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZYUGCBYNFXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2451810.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2451815.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451822.png)

![8-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2451825.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)